molecular formula C20H27N3O2 B6639981 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one

1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one

Cat. No. B6639981
M. Wt: 341.4 g/mol
InChI Key: AAUNBYZKOJZFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as HPP-22 and is a potent inhibitor of protein phosphatase 2A (PP2A), which is a key enzyme involved in various cellular processes.

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one involves the inhibition of protein phosphatase 2A (PP2A), which is a critical enzyme involved in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. The inhibition of PP2A by HPP-22 leads to the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways, which play a crucial role in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one are complex and depend on the specific disease or condition being studied. In cancer cells, the compound inhibits cell proliferation and induces apoptosis, while in neurodegenerative diseases, it exhibits neuroprotective effects and improves cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one in lab experiments is its potent inhibitory activity against PP2A, making it a valuable tool for studying the role of PP2A in various diseases. However, the compound's complex synthesis method and limited availability may pose a challenge for its widespread use in research.

Future Directions

There are several future directions for the research and development of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one. These include the identification of more efficient synthesis methods, the development of derivatives with improved potency and selectivity, and the evaluation of its therapeutic potential in other diseases, such as viral infections and autoimmune disorders.
In conclusion, 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one is a promising compound with potential therapeutic applications in various diseases. Its potent inhibitory activity against PP2A makes it a valuable tool for studying the role of PP2A in various cellular processes. However, further research is needed to fully understand its mechanism of action and evaluate its therapeutic potential in different diseases.

Synthesis Methods

The synthesis of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one is a complex process that involves multiple steps. The initial step involves the reaction of 4-(1H-indol-3-yl)piperidine with 3-bromopropionic acid to form 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanoic acid. This intermediate is then reacted with 2-bromo-1-(hydroxymethyl)pyrrolidine to yield the final product.

Scientific Research Applications

1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits neuroprotective effects and has the potential to improve cognitive function in Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-16(14-23-9-3-6-20(23)25)13-22-10-7-15(8-11-22)18-12-21-19-5-2-1-4-17(18)19/h1-2,4-5,12,15-16,21,24H,3,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUNBYZKOJZFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CN2CCC(CC2)C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.